The compound (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a member of the aurone family, which are bioactive heterocycles belonging to the flavonoid class. This specific compound exhibits notable structural characteristics and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound can be synthesized through various methods, primarily involving the oxidative cyclization of substituted chalcones in the presence of copper bromide. The synthesis often yields products with varying degrees of purity and biological activity, as evidenced by recent studies focusing on derivatives of benzofuran compounds .
The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically follows these steps:
The process can be summarized as follows:
Yields for this synthesis can vary but typically range from 63% to 73% depending on the specific conditions employed .
The molecular structure of (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one features:
The compound is involved in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to ensure optimal yields and minimize side reactions.
The mechanism of action for (2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one may involve:
Quantitative data regarding its efficacy against specific biological targets can be derived from bioassays measuring growth inhibition rates or IC50 values against microorganisms .
Relevant data from spectroscopic analyses (IR, NMR) provide insights into functional group characteristics and molecular interactions .
(2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several potential applications:
Research continues to explore its full potential within pharmacology and biochemistry, emphasizing its role as a scaffold for drug development .
The compound "(2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one" is defined by its systematic IUPAC name, which precisely encodes its atomic connectivity and stereochemistry. The parent structure is "1-benzofuran-3(2H)-one," indicating a benzofuran system with a ketone at position 3 and an enolizable proton at the 2-position. The prefix "2-(2,6-dichlorobenzylidene)" denotes the exocyclic double bond between C2 of the benzofuranone and the methylidene carbon of the 2,6-dichlorinated benzene ring. Critically, the stereodescriptor "(2Z)" specifies the Z-configuration of this exocyclic double bond, where the higher-priority substituents (the benzofuranone ring and the dichlorophenyl ring) reside on the same side of the double bond. This geometric assignment is essential due to potential differences in biological activity between stereoisomers [1] [7].
The molecular formula is C₁₅H₈Cl₂O₃, with a molecular weight of 307.13 g/mol. The canonical SMILES representation "C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl" and InChIKey "OHOVNTHJZSHTTR-NSIKDUERSA-N" further encode its structural and isomeric identity. The InChIKey’s hashed layer ("NSIKDUERSA") specifically differentiates it from the (E)-isomer, which would exhibit distinct physicochemical properties [7] . The presence of the hydroxyl group at C6 introduces potential tautomerism, though the keto form predominates in solid states [7].
Property | Value |
---|---|
Systematic IUPAC Name | (2Z)-2-[(2,6-Dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one |
Molecular Formula | C₁₅H₈Cl₂O₃ |
Molecular Weight | 307.13 g/mol |
Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl |
Isomeric SMILES | C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl)Cl |
InChIKey | OHOVNTHJZSHTTR-NSIKDUERSA-N |
The benzofuran-3(2H)-one core is structurally modified at three key positions: C2, C6, and C7 (when applicable). The 2,6-dichlorobenzylidene moiety at C2 introduces a planar, lipophilic unit that sterically constrains the exocyclic double bond due to ortho-chlorine atoms. These chlorine atoms create a steric barrier that stabilizes the (Z)-configuration and enhances membrane permeability through increased lipophilicity (LogP ≈ 4.5) [7] [8]. The 6-hydroxy group at C6 engages in intramolecular hydrogen bonding with the C3 ketone, forming a six-membered pseudo-ring that stabilizes the planar conformation of the benzofuranone system. This interaction also reduces the compound’s susceptibility to oxidative degradation [7].
When present, C7 modifications (e.g., pyrrolidinylmethyl or piperazinylmethyl groups) disrupt planarity and introduce basic nitrogen atoms. For example, the derivative "(2Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-1-benzofuran-3(2H)-one" (C₂₁H₂₀Cl₂N₂O₃) exhibits altered electronic properties due to the electron-donating piperazine, which increases solubility in polar solvents and enables protonation at physiological pH [4] [8]. This regiochemical variation significantly impacts biological target engagement, as the C7 substituent projects into solvent-exposed regions of enzyme binding pockets [5].
Structurally analogous 2,6-disubstituted benzofuran-3-ones demonstrate how positional isomerism and substituent identity modulate biological activity. Unlike the title compound’s 2,6-dichloro motif, the 3,4-dichloro isomer (e.g., "(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one") positions chlorine atoms meta and para to the methylidene attachment. This reduces steric hindrance, allowing greater rotational freedom and altered tubulin binding in anticancer applications [7] .
Neuroprotective analogues like compound 5 from [2] lack chlorine atoms but feature alkylidene chains (e.g., cyclopropylmethylene) at C2 and alkoxy groups at C6. These exhibit enhanced blood-brain barrier permeability (PAMPA assay) due to lower halogen content and higher flexibility. Conversely, anticancer derivatives such as 6g [5] incorporate 3,4,5-trimethoxybenzamido groups at C3, which enforce rigid coplanarity with the benzofuran core for tubulin polymerization inhibition (IC₅₀ = 1.2 μM). The title compound’s C6 hydroxyl group contrasts with C6-methoxy groups in analogues like linobiflavonoid, which show 10-fold reduced antioxidative capacity due to inability to scavenge free radicals .
Compound | C2 Substituent | C6 Substituent | Biological Activity | Key Structural Determinant |
---|---|---|---|---|
Title Compound | 2,6-Dichlorobenzylidene | Hydroxyl | Neuroprotective lead | Sterically hindered (Z)-olefin; H-bonding |
Compound 5 | Cyclopropylmethylene | Ethoxy | Cerebral ischemia protection | Flexible alkyl chain; BBB permeability |
Compound 6g [5] | 3,4,5-Trimethoxybenzamido | Methoxy | Tubulin polymerization inhibition (IC₅₀ = 1.2 µM) | Coplanar aroyl group |
Linobiflavonoid | Phenyl | Methoxy | Anticancer (moderate) | Methoxy reduces radical scavenging |
The quaternary stereocenter at C2 in fused derivatives (e.g., terpene-based benzofuran-3-ones) enables enantioselective synthesis via NHC-catalyzed intramolecular Stetter reactions. These achieve >99% ee but lack halogenation, reducing their electrophilic character compared to dichlorinated variants . The title compound’s combination of (Z)-stereochemistry, ortho-chlorine steric effects, and hydrogen-bonding capability positions it uniquely between neuroprotective and chemotherapeutic scaffolds.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1